1H-Benzimidazole-2-carboxylic acid hydrate

Catalog No.
S738021
CAS No.
849776-47-2
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-2-carboxylic acid hydrate

CAS Number

849776-47-2

Product Name

1H-Benzimidazole-2-carboxylic acid hydrate

IUPAC Name

1H-benzimidazole-2-carboxylic acid;hydrate

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H6N2O2.H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H2

InChI Key

YQHUUYLPOCNBKD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)O.O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)O.O

The exact mass of the compound 1H-Benzimidazole-2-carboxylic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Benzimidazole-2-carboxylic acid hydrate (CAS 849776-47-2) is a bifunctional heteroaromatic building block featuring a benzimidazole core and a carboxylic acid at the 2-position, crystallized with a water molecule to stabilize its solid-state network [1]. Commercially, the hydrate form is prioritized over the anhydrous form due to improved shelf stability and consistent handling properties [1]. It is a critical precursor for synthesizing amide-linked pharmaceuticals (such as AMPK activators and Pin1 inhibitors), novel BOIMPY fluorophores, and specialized transition metal complexes. However, its inherent susceptibility to decarboxylation requires specific process controls, such as basic reaction conditions, to preserve the carboxylate moiety during downstream coupling [2].

Substituting this compound with simpler analogs like unsubstituted benzimidazole or bioisosteres like indole-2-carboxylic acid fundamentally alters reactivity and target binding [1]. For example, in Pin1 inhibitor design, replacing an indole core with the benzimidazole-2-carboxylic acid framework introduces a critical secondary nitrogen that enables specific hydrogen bonding with target residues, drastically improving inhibitory potency [1]. Furthermore, substituting the hydrate with the anhydrous form (CAS 22329-76-6) introduces significant mass-balance inconsistencies and handling risks, as the anhydrous form is highly prone to spontaneous thermal decarboxylation [2]. The hydrate's water-stabilized zwitterionic lattice provides a reliable, weighable solid essential for reproducible process chemistry and scalable amide coupling[2].

Zwitterionic Lattice Stabilization via Hydration

The anhydrous form of 1H-benzimidazole-2-carboxylic acid is highly susceptible to spontaneous decarboxylation, complicating storage and precise stoichiometric weighing. Crystallization as a monohydrate (CAS 849776-47-2) stabilizes the molecule in a zwitterionic form (1H-benzimidazolium-2-carboxylate), where water molecules bridge the acid and basic sites to form a robust two-dimensional hydrogen-bonded network [1]. This hydration significantly improves shelf stability and provides a reliable, weighable solid for procurement, whereas the anhydrous form requires stringent handling to prevent degradation[1].

Evidence DimensionSolid-state structural stability and shelf-life
Target Compound DataHydrate forms a stable 2D hydrogen-bonded zwitterionic network at room temperature
Comparator Or BaselineAnhydrous form
Quantified DifferenceHydrate prevents spontaneous decarboxylation during standard storage, ensuring >98% mass balance retention over time.
ConditionsAmbient storage and crystallographic analysis.

Procuring the hydrate ensures accurate stoichiometric weighing and prevents yield losses from degradation during transit and storage.

Process Chemistry Optimization to Suppress Decarboxylation

During the synthesis of pharmaceutical intermediates, 1H-benzimidazole-2-carboxylic acid readily decarboxylates at room temperature in polar solvents like DMSO, or upon mild heating in toluene [1]. However, process chemistry studies demonstrate that converting the acid to its potassium salt under basic aqueous conditions completely suppresses this decarboxylation [1]. This allows the intermediate to be telescoped directly into subsequent hydrogenation or coupling steps without isolation, maintaining high yields [1].

Evidence DimensionDecarboxylation rate during synthesis
Target Compound DataComplete suppression of decarboxylation (stable intermediate)
Comparator Or BaselineRapid decarboxylation to benzimidazole in neutral/acidic DMSO
Quantified DifferenceShift from rapid degradation to complete stability under basic conditions.
ConditionsMultigram scale-up in basic aqueous media vs. neutral DMSO.

Buyers must pair this compound with basic reaction conditions to successfully utilize the carboxylate group in downstream pharmaceutical synthesis.

Streamlined Precursor Efficiency for BOIMPY Fluorophores

Traditional BODIPY synthesis requires the isolation of unstable dipyrromethanes and a harsh oxidation step using DDQ. By substituting the standard precursor with 1H-benzimidazole-2-carboxylic acid (converted to its acyl chloride), researchers can synthesize BOIMPY fluorophores in a streamlined one-pot, two-step process . This approach eliminates the need for DDQ oxidation and direct intermediate isolation, yielding the highly rigid, red-shifted BOIMPY architectures with up to 41% one-pot efficiency.

Evidence DimensionSynthetic steps and intermediate isolation
Target Compound DataOne-pot, two-step synthesis without DDQ oxidation
Comparator Or BaselineTraditional BODIPY synthesis (requires DDQ and intermediate isolation)
Quantified DifferenceElimination of 1 isolation step and 1 harsh oxidation step, achieving up to 41% direct yield.
ConditionsReaction with pyrroles, BF3·OEt2, and DBU.

Provides a highly efficient, scalable procurement route for materials scientists developing novel photoredox catalysts and fluorophores.

Target Binding Superiority vs. Indole Bioisosteres

In the design of Pin1 inhibitors for breast cancer, indole-2-carboxylic acid is a common lead compound. However, substituting the indole core with 1H-benzimidazole-2-carboxylic acid introduces an additional nitrogen atom that acts as a critical hydrogen bond acceptor [1]. This structural change enables specific hydrogen bonding with the Cys113 thiol and Ser154 alcohol in the target protein, improving the baseline inhibitory potency (IC50) from 16 µM (indole lead) to as low as 10 µM for benzimidazole derivatives [1].

Evidence DimensionPin1 PPIase inhibitory potency (IC50)
Target Compound DataBenzimidazole-2-carboxylic acid derivatives (IC50 down to 10 µM)
Comparator Or BaselineIndole-2-carboxylic acid lead (IC50 = 16 µM)
Quantified Difference1.6-fold improvement in baseline potency due to novel H-bond formation.
ConditionsIn vitro Pin1 PPIase activity assay.

Justifies the procurement of the benzimidazole core over the indole core for structure-based drug design targeting specific cysteine/serine residues.

Synthesis of Amide-Linked Pharmaceuticals (e.g., AMPK Activators)

Ideal as a starting material for synthesizing complex drug candidates like ASP4132 [1]. Its use requires specific process engineering—such as maintaining basic conditions to form the potassium salt—to prevent the characteristic decarboxylation of the 2-carboxylic acid moiety during scale-up[1].

Development of Pin1 Inhibitors for Breast Cancer

Chosen over indole-2-carboxylic acid when designing Pin1 inhibitors[2]. The benzimidazole core provides an additional nitrogen atom that acts as a critical hydrogen bond acceptor for target residues like Cys113, enhancing binding affinity and selectivity [2].

Production of BOIMPY Fluorophores and Photoredox Catalysts

Serves as the primary building block for BOIMPYs (boron complexes of benzimidazole-derived dipyrromethenes) . It enables a streamlined, one-pot synthetic route that bypasses the unstable intermediates and harsh oxidation steps typical of traditional BODIPY synthesis .

Ligand for Half-Sandwich Transition Metal Complexes

Used in coordination chemistry to synthesize Ru(II) and Os(II) complexes [3]. Researchers can exploit its dual reactivity: either utilizing basic conditions to coordinate the intact carboxylate, or deliberately inducing decarboxylation in situ to generate pure benzimidazole-coordinated arene complexes [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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